4-Chlorobenzophenone
Overview
Description
Mechanism of Action
Target of Action
4-Chlorobenzophenone is a chemical compound with the molecular formula C13H9ClO Benzophenone derivatives have been known to interact with gamma-aminobutyric acid (gaba) receptors .
Mode of Action
Benzophenone derivatives, such as benzodiazepines, are known to act as positive allosteric modulators of the gaba type a receptor . They enhance the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system .
Biochemical Pathways
Benzodiazepines, which are benzophenone derivatives, are known to affect the gabaergic system . They enhance the effect of GABA, an inhibitory neurotransmitter, thereby decreasing neuronal excitability .
Pharmacokinetics
It has been found in human blood serum , suggesting that it can be absorbed and distributed in the body.
Result of Action
Benzodiazepines, which are benzophenone derivatives, are known to have sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects due to their action on gaba receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Safety data sheets suggest that it should be handled and stored carefully to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of chlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using similar Friedel-Crafts acylation techniques but on a larger scale. The process involves the use of chlorobenzene and benzoyl chloride, with aluminum chloride as the catalyst. The reaction mixture is heated to facilitate the acylation process, and the product is purified through recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-chlorobenzhydrol using reducing agents such as lithium aluminum hydride.
Oxidation: It can be oxidized to 4-chlorobenzoic acid using strong oxidizing agents like potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed:
Reduction: 4-Chlorobenzhydrol.
Oxidation: 4-Chlorobenzoic acid.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzophenone has several applications in scientific research:
Comparison with Similar Compounds
Benzophenone: Similar in structure but lacks the chlorine substituent.
4-Bromobenzophenone: Similar structure with a bromine substituent instead of chlorine.
4-Fluorobenzophenone: Similar structure with a fluorine substituent instead of chlorine.
Uniqueness: 4-Chlorobenzophenone is unique due to its specific chlorine substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom influences its electron distribution, making it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
(4-chlorophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVRJVHOJNYEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051687 | |
Record name | 4-Chlorobenzophenone | |
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Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [HSDB] Off-white crystalline powder; [MSDSonline] | |
Record name | 4-Chlorobenzophenone | |
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Boiling Point |
332 °C | |
Record name | 4-CHLOROBENZOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, and acetone; slightly soluble in carbon tetrachloride, Soluble in benzene | |
Record name | 4-CHLOROBENZOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00011 [mmHg] | |
Record name | 4-Chlorobenzophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Needles from alcohol, White to off-white, crystalline powder | |
CAS No. |
134-85-0 | |
Record name | 4-Chlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chlorobenzophenone | |
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Record name | 4-CHLOROBENZOPHENONE | |
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Record name | Methanone, (4-chlorophenyl)phenyl- | |
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Record name | 4-Chlorobenzophenone | |
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Record name | 4-chlorobenzophenone | |
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Record name | 4-CHLOROBENZOPHENONE | |
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Record name | 4-CHLOROBENZOPHENONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |
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Melting Point |
78 °C | |
Record name | 4-CHLOROBENZOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2740 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-Chlorobenzophenone has the molecular formula C13H9ClO and a molecular weight of 216.66 g/mol.
ANone: this compound has been characterized using various spectroscopic techniques including:
- Infrared (IR) Spectroscopy: Used to identify functional groups, particularly the carbonyl group (C=O) present in this compound. [, , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR have been utilized to elucidate the structure and confirm the presence of specific protons and carbons in the molecule. [, , , ]
- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation. [, ]
- UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule, often employed in photochemical studies involving this compound. [, , ]
A: this compound is commonly used as a photoinitiator in the photocrosslinking of polymers like polyethylene (PE) and polypropylene (PP). [, , , , , ] Its performance is influenced by factors like concentration, irradiation time, temperature, and the presence of crosslinking agents.
A: Yes, studies have shown that the position of the chlorine substituent can significantly affect the reactivity of benzophenone derivatives, particularly their triplet reactivity. For instance, 2-Chlorobenzophenone exhibits a lower hydrogen abstraction ability compared to 3-Chlorobenzophenone or this compound. This difference is attributed to the ortho effect caused by the chlorine substitution at the 2-position. []
A: Yes, this compound serves as a key starting material in the synthesis of various compounds, including pharmaceuticals like cetirizine hydrochloride and levocetirizine. [, ] It is also used in the synthesis of 4-chlorobenzhydrol, an important organic and pharmaceutical intermediate. []
A: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to study the molecular energetics of this compound, including the calculation of its standard molar enthalpy of formation. [] DFT calculations have also been used to understand the reaction mechanisms and identify transient species formed during photoreduction reactions of this compound and its derivatives. []
A: Studies have shown that the presence and position of hydroxyl groups on the benzophenone structure significantly influence its estrogenic activity. Benzophenones with a hydroxyl group at the 3 or 4-position generally exhibit stronger estrogenic activity compared to those without. Additionally, the presence of a chlorine group in the hydrophobic moiety can enhance the estrogenic activity. []
A: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used to quantify the migration of this compound from polyethylene-coated paper used in food packaging into food simulants. [] This technique allows for the sensitive detection and quantification of this compound, enabling researchers to assess its potential migration into food.
A: Yes, as a commonly used photoinitiator in various applications, this compound can potentially enter the environment. Its presence in food packaging materials and potential migration into food raise concerns about human exposure and potential health effects. Research on its ecotoxicological effects and degradation pathways is crucial for understanding its long-term environmental impact. [, ]
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